

IR 754 Carboxylic Acid mechanism of action as a fluorescent probe

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **IR 754 Carboxylic Acid**

Cat. No.: **B15551816**

[Get Quote](#)

IR 754 Carboxylic Acid as a Fluorescent Probe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action, applications, and experimental considerations of **IR 754 Carboxylic Acid**, a near-infrared (NIR) fluorescent probe from the heptamethine cyanine dye family. This document provides a comprehensive overview for its use in biological imaging and targeted molecular tracking.

Core Mechanism of Action

IR 754 Carboxylic Acid's function as a fluorescent probe is primarily centered around two key aspects: its inherent photophysical properties as a cyanine dye and the reactive potential of its carboxylic acid group.

Fluorophore Characteristics

As a heptamethine cyanine dye, **IR 754 Carboxylic Acid** possesses a long polymethine chain that dictates its absorption and emission in the near-infrared spectrum, typically with an absorption maximum around 745-750 nm in methanol.^[1] This spectral range is highly advantageous for biological applications due to reduced autofluorescence from tissues and deeper tissue penetration of light.

The fluorescence of cyanine dyes is highly sensitive to their local environment. The flexibility of the polymethine chain allows for non-radiative decay pathways, which can quench fluorescence. When the dye's rotation is restricted, for example, upon binding to a protein, these non-radiative pathways are inhibited, leading to a significant enhancement in fluorescence quantum yield. This phenomenon, known as protein-induced fluorescence enhancement (PIFE), is a key aspect of its mechanism when used as a molecular probe.

The Role of the Carboxylic Acid Group

The carboxylic acid moiety is the primary site for the functionalization of IR 754. It serves as a reactive handle for covalent conjugation to biomolecules, most commonly to primary amines (e.g., lysine residues) on proteins such as antibodies.^{[2][3]} This conjugation allows for the specific targeting of cellular structures or biomarkers, transforming the dye into a targeted fluorescent probe. The formation of a stable amide bond ensures that the fluorophore is securely attached to the targeting molecule.

While the fluorescence of some cyanine dyes can be sensitive to pH changes, specific data on the pH-dependent fluorescence of **IR 754 Carboxylic Acid** is not readily available in the public domain.^[4] However, some heptamethine cyanines have been engineered to act as pH sensors, where protonation or deprotonation of specific functional groups can modulate their spectral properties.^{[5][6]}

Quantitative Data

The following table summarizes the available photophysical properties of **IR 754 Carboxylic Acid**. It is important to note that specific values for emission maximum, quantum yield, and fluorescence lifetime can vary depending on the solvent, conjugation state, and local environment.

Property	Value	Solvent/Condition
Absorption Maximum (λ_{max})	745 - 750 nm	Methanol
Emission Maximum (λ_{em})	Not specified	-
Molar Extinction Coefficient (ϵ)	Not specified	-
Fluorescence Quantum Yield (Φ_F)	Not specified	-
Fluorescence Lifetime (τ)	Not specified	-

Experimental Protocols

Antibody Conjugation using EDC-NHS Chemistry

This protocol describes the covalent conjugation of **IR 754 Carboxylic Acid** to a primary antibody via the activation of the carboxylic acid group with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

- **IR 754 Carboxylic Acid**
- Antibody (in an amine-free buffer, e.g., PBS)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Activation Buffer (e.g., 0.1 M MES, pH 6.0)
- Conjugation Buffer (e.g., PBS, pH 7.4)
- Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)
- Anhydrous DMSO
- Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

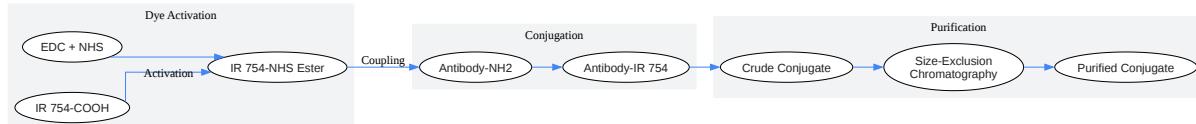
- **Antibody Preparation:**
 - If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to PBS using a desalting column or dialysis.
 - Adjust the antibody concentration to 2-10 mg/mL in Conjugation Buffer.
- **Activation of IR 754 Carboxylic Acid:**
 - Prepare a 10 mM stock solution of **IR 754 Carboxylic Acid** in anhydrous DMSO.
 - Immediately before use, prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.
 - In a microcentrifuge tube, mix the desired molar excess of **IR 754 Carboxylic Acid** with EDC and NHS in Activation Buffer. A 10:1 to 20:1 molar ratio of dye to antibody is a common starting point for optimization.^[7]
 - Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester.
- **Conjugation Reaction:**
 - Add the activated IR 754-NHS ester solution to the prepared antibody solution.
 - Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
- **Quenching the Reaction:**
 - Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.
 - Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.
- **Purification of the Conjugate:**
 - Separate the antibody-dye conjugate from unreacted dye and other small molecules using a size-exclusion chromatography column pre-equilibrated with PBS.^{[8][9]}

- Collect the fractions containing the purified conjugate, which will typically be the first colored fractions to elute.
- Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of IR 754 (around 750 nm).

Cell Staining with IR 754-Antibody Conjugate

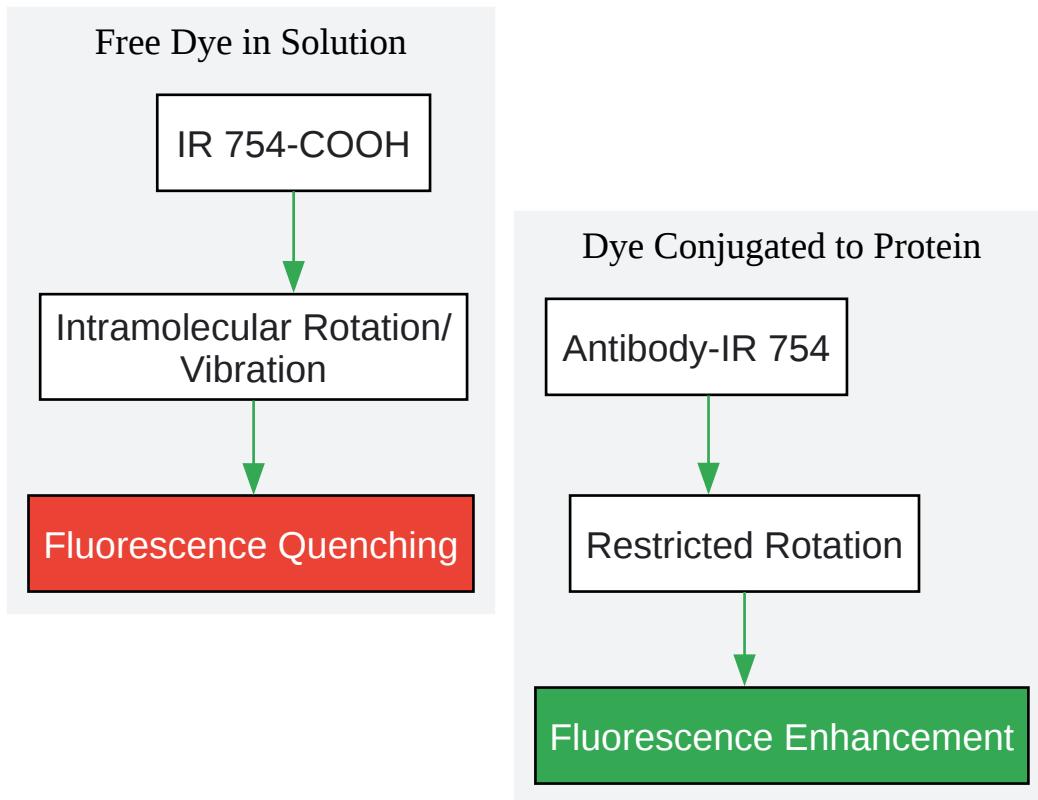
This is a general protocol for using the purified antibody conjugate for immunofluorescence imaging of cells.

Materials:


- Purified IR 754-antibody conjugate
- Cells cultured on coverslips or in imaging dishes
- PBS (Phosphate-Buffered Saline)
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS, for intracellular targets)
- Blocking Buffer (e.g., 5% BSA in PBS)
- Mounting Medium

Procedure:

- Cell Preparation:
 - Wash the cultured cells twice with PBS.
 - Fix the cells with Fixation Buffer for 15 minutes at room temperature.
 - Wash the cells three times with PBS.


- If targeting an intracellular antigen, permeabilize the cells with Permeabilization Buffer for 10 minutes.
- Wash the cells three times with PBS.
- Blocking:
 - Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific binding.
- Primary Antibody Incubation:
 - Dilute the IR 754-antibody conjugate to the desired working concentration in Blocking Buffer.
 - Incubate the cells with the diluted conjugate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Washing:
 - Wash the cells three times with PBS to remove unbound antibody conjugate.
- Mounting and Imaging:
 - Mount the coverslips onto microscope slides using a suitable mounting medium.
 - Image the cells using a fluorescence microscope equipped with appropriate filters for the near-infrared spectrum.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for antibody conjugation with **IR 754 Carboxylic Acid**.

[Click to download full resolution via product page](#)

Caption: Mechanism of fluorescence enhancement upon protein conjugation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. IR 754 Carboxylic Acid 2311980-68-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 3. bocsci.com [bocsci.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. Cyanine Polyene Reactivity: Scope and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational design of pH-responsive near-infrared spirocyclic cyanines: the effects of substituents and the external environment - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01484G [pubs.rsc.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [IR 754 Carboxylic Acid mechanism of action as a fluorescent probe]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15551816#ir-754-carboxylic-acid-mechanism-of-action-as-a-fluorescent-probe>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com